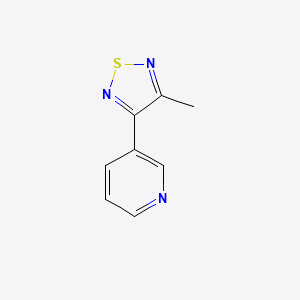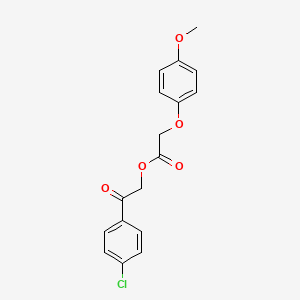![molecular formula C16H24N2O B14224765 Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- CAS No. 824938-96-7](/img/structure/B14224765.png)
Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- is a complex organic compound with the molecular formula C16H24N2O This compound is known for its unique structural features, which include a cyclohexyl ring and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- typically involves the reaction of cyclohexylamine with benzyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminocyclohexyl)acetamide: This compound shares a similar cyclohexyl ring structure but lacks the phenylmethyl group.
N-Methylacetamide: This compound has a simpler structure with a methyl group attached to the amide nitrogen.
N-(2-Aminoethyl)acetamide: This compound features an ethyl group instead of a cyclohexyl ring.
Uniqueness
Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]- is unique due to its combination of a cyclohexyl ring and a phenylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
824938-96-7 |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
N-[(1R,2R)-2-[benzyl(methyl)amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C16H24N2O/c1-13(19)17-15-10-6-7-11-16(15)18(2)12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-12H2,1-2H3,(H,17,19)/t15-,16-/m1/s1 |
Clave InChI |
BCEOTMULFBBIIZ-HZPDHXFCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCCC[C@H]1N(C)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1CCCCC1N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
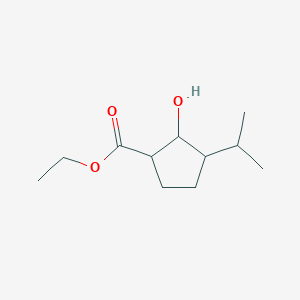
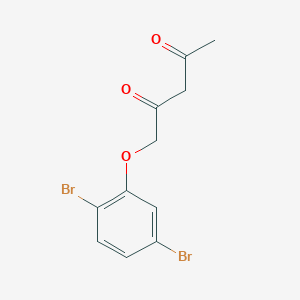
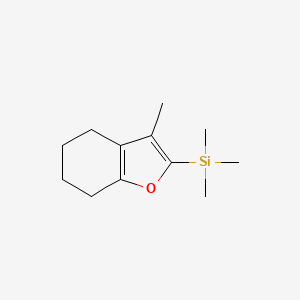
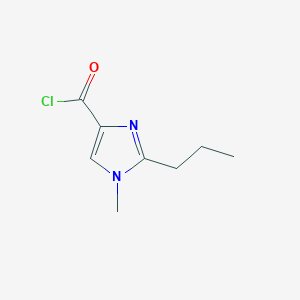
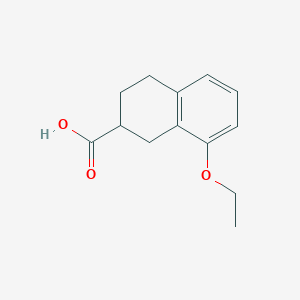
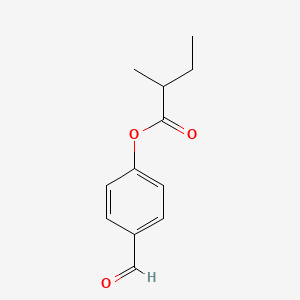
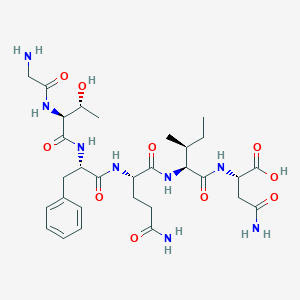
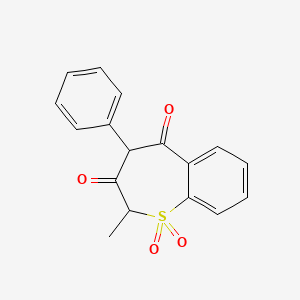
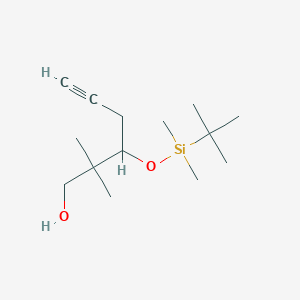
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)

